1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine
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Overview
Description
1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine is a compound belonging to the class of triazolobenzodiazepines. This class of compounds is known for its significant pharmacological activities, particularly in the central nervous system. The compound has a molecular formula of C17H14N4 and a molecular weight of 274.328 g/mol .
Preparation Methods
The synthesis of 1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with acetohydrazide, followed by cyclization to form the triazole ring . The reaction conditions often include solvent-free environments and mild temperatures to ensure high yield and purity .
Chemical Reactions Analysis
1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine, bromine) or alkyl halides.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other triazolobenzodiazepine derivatives.
Mechanism of Action
1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine exerts its effects primarily through its interaction with GABA_A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The compound’s mechanism involves modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes .
Comparison with Similar Compounds
Similar compounds include:
Alprazolam: Known for its anxiolytic properties, it also contains a triazole ring fused to a benzodiazepine core.
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative effects.
Bromazolam: Structurally related, with a bromine atom at the 8-position.
1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine is unique due to its specific substitution pattern and the presence of the triazole ring, which contributes to its distinct pharmacological profile .
Properties
CAS No. |
146397-30-0 |
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Molecular Formula |
C17H15N5 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine |
InChI |
InChI=1S/C17H15N5/c1-11-20-21-17-16(18)19-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)22(11)17/h2-10,16H,18H2,1H3 |
InChI Key |
DNOFIMKPVZWRJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=NC2N)C4=CC=CC=C4 |
Origin of Product |
United States |
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